Halogen-Dependent Molecular Descriptors: Cl vs. F at the 4-Position of the Phenyl Ring
The target compound differs from its closest commercial analog, 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine (CAS 866018-10-2), solely by the halogen at the para-position of the phenyl ring. This substitution results in a significant difference in molecular weight (283.75 vs. 267.31 g/mol) and lipophilicity (predicted logP for the chlorine analog is approximately 0.5–0.8 units higher) . While direct experimental logP data is not publicly available for these exact compounds, the well-established Hansch constant for chlorine (π = 0.71) versus fluorine (π = 0.14) quantifies the expected lipophilicity difference, which directly influences passive membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Predicted Lipophilicity (logP) and Hansch Hydrophobicity Constant |
|---|---|
| Target Compound Data | Molecular Weight: 283.75 g/mol; Hansch π(Cl) = 0.71 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, CAS 866018-10-2; Molecular Weight: 267.31 g/mol; Hansch π(F) = 0.14 |
| Quantified Difference | ΔMW = 16.44 g/mol; Δπ = 0.57 (potentially ~2-fold difference in octanol-water partition coefficient). |
| Conditions | In silico prediction based on fragment-based methods and literature Hansch constants. |
Why This Matters
For procurement, this quantifiable difference matters because selecting the chlorine analog is preferred for structure-activity relationship (SAR) studies exploring halogen bonding or when higher lipophilicity is needed for blood-brain barrier penetration, directly impacting experimental design.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
